

# Application Note: Quantification of Ajugose in Plant Extracts by HPLC

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Ajugose** is a hexasaccharide belonging to the raffinose family of oligosaccharides (RFOs). It is composed of two  $\alpha$ -D-galactose units, one D-glucose unit, and one D-fructose unit. Found in various plant species, particularly in the seeds of legumes and roots of some Lamiaceae family members, **ajugose** is of interest to researchers for its potential physiological effects and as a chemotaxonomic marker. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for the quantification of **ajugose** in complex plant extracts. This application note provides a detailed protocol for the extraction and quantification of **ajugose** from plant materials using HPLC with Refractive Index Detection (RID).

## **Experimental Protocols**

## Sample Preparation: Extraction of Ajugose from Plant Material

This protocol outlines the extraction of soluble sugars, including **ajugose**, from plant tissues.

#### Materials:

- Plant sample (e.g., seeds, roots), dried and finely ground
- Ethanol (80%, v/v)



- Deionized water
- Centrifuge
- 0.45 μm syringe filters

#### Procedure:

- Weigh approximately 1.0 g of the dried, ground plant material into a centrifuge tube.
- Add 20 mL of 80% ethanol to the tube.
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
- Place the tube in a water bath at 80°C for 30 minutes, with occasional vortexing, to facilitate extraction.
- Allow the mixture to cool to room temperature.
- Centrifuge the sample at 4000 rpm for 15 minutes.
- Carefully decant the supernatant into a clean collection tube.
- Repeat the extraction process (steps 2-7) on the pellet with another 20 mL of 80% ethanol to ensure complete extraction of soluble sugars.
- Combine the supernatants from both extractions.
- Evaporate the ethanol from the combined supernatant under reduced pressure or a stream of nitrogen.
- Re-dissolve the dried extract in a known volume of deionized water (e.g., 5 mL).
- Filter the aqueous extract through a 0.45  $\mu m$  syringe filter into an HPLC vial prior to injection.

## **HPLC Method for Ajugose Quantification**

This method is optimized for the separation and quantification of **ajugose** and other oligosaccharides.



#### Instrumentation and Conditions:

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Detector	Refractive Index Detector (RID)
Column	Spherisorb NH2 column (5 μm, 4.6 x 250 mm) or equivalent aminobased column[1]
Mobile Phase	Acetonitrile:Water (70:30, v/v), isocratic[1]
Flow Rate	1.0 mL/min[1]
Column Temperature	35°C
Injection Volume	20 μL
Run Time	Approximately 20 minutes[1]

#### Standard Preparation:

- Prepare a stock solution of ajugose standard in deionized water at a concentration of 1 mg/mL.
- From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of **ajugose** in the plant extracts (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL).

Quantification: Construct a calibration curve by plotting the peak area of the **ajugose** standard against its concentration. Determine the concentration of **ajugose** in the plant extracts by interpolating their peak areas on the calibration curve.

### **Method Validation**

To ensure the reliability of the analytical method, it is essential to perform method validation. The following parameters should be assessed:



Parameter	Description	Typical Acceptance Criteria
Linearity	The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a series of standard solutions of different concentrations.	Correlation coefficient (r²) > 0.99[2]
Limit of Detection (LOD)	The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Typically calculated as 3.3 × (standard deviation of the response / slope of the calibration curve).
Limit of Quantification (LOQ)	The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.	Typically calculated as 10 × (standard deviation of the response / slope of the calibration curve).
Precision	The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.  Assessed at both intra-day and inter-day levels.	Relative Standard Deviation (RSD) < 5%.
Accuracy (Recovery)	The closeness of the test results obtained by the method to the true value. Assessed by spiking a blank matrix with a known concentration of the analyte and calculating the percentage recovery.	Recovery between 80% and 120%.



## **Data Presentation**

The following table summarizes the reported quantities of **ajugose** in various plant extracts determined by HPLC.

Plant Species	Plant Part	Ajugose Content	Reference
Vigna umbellata (Ricebean)	Seeds	0.27 - 8.82 mg/100g	[1]
Vigna mungo (Black gram)	Seeds	Trace quantities	[3]
Lycopus lucidus	Roots	118.6 mg/g	[1]
Lupinus spp. (Lupin)	Seeds	Present, amounts vary by species	[3]

## **Visualizations**

Caption: Experimental workflow for the quantification of **ajugose** in plant extracts.

Caption: Logical relationship of ajugose analysis by HPLC.

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## References

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